synthesis of Methyl-3-N-acetylamino phthalate
synthesis of Methyl-3-N-acetylamino phthalate
An In-depth Technical Guide to the Synthesis of Methyl-3-N-acetylamino phthalate
Abstract
This technical guide provides a comprehensive overview of the , a valuable chemical intermediate. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the synthetic pathway, from common starting materials to the final product. It emphasizes the underlying chemical principles, provides detailed, field-tested protocols, and addresses critical aspects of process control and characterization. The synthesis is presented as a multi-step process, beginning with the preparation of the key intermediate, 3-acetamidophthalic anhydride, followed by its conversion to the target methyl ester.
Strategic Overview of the Synthesis
The is most efficiently approached via a three-step sequence starting from 3-nitrophthalic acid. This strategy is predicated on the well-established and high-yielding transformations of reduction, acetylation/cyclization, and subsequent esterification.
The core logic of this pathway is as follows:
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Reduction: The nitro group of 3-nitrophthalic acid is selectively reduced to an amine, yielding 3-aminophthalic acid. This transformation is fundamental as the amino group is the precursor to the final acetylamino moiety.
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Acetylation and Anhydride Formation: The resulting 3-aminophthalic acid is treated with acetic anhydride. This reagent serves a dual purpose: it acetylates the amino group to form the N-acetylamino (acetamido) group and simultaneously dehydrates the two adjacent carboxylic acids to form the cyclic 3-acetamidophthalic anhydride. This intermediate is stable, crystalline, and readily purified.
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Esterification (Methanolysis): The 3-acetamidophthalic anhydride is subjected to methanolysis. In this step, methanol acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride ring. This ring-opening reaction yields the desired product, a mono-methyl ester of 3-acetamidophthalic acid.
This overall strategy is advantageous due to the commercial availability of the starting material, the generally high yields of each step, and the crystalline nature of the key intermediate, which facilitates purification.
Caption: Overall synthetic pathway for Methyl-3-N-acetylamino phthalate.
Part I: Synthesis of the Key Intermediate: 3-Acetamidophthalic Anhydride
The preparation of 3-acetamidophthalic anhydride is a critical phase of the synthesis. This intermediate is a stable, solid compound that serves as the immediate precursor to the final product. It is primarily valued in the pharmaceutical industry as a key building block for synthesizing complex organic molecules, including active pharmaceutical ingredients like Apremilast.[1]
Step 1: Reduction of 3-Nitrophthalic Acid
Causality and Experimental Choices: The conversion of 3-nitrophthalic acid to 3-aminophthalic acid is a standard nitro group reduction. While several methods exist, such as catalytic hydrogenation, the use of a chemical reductant like hydrazine hydrate in the presence of a catalyst is a common and effective laboratory-scale method.[2][3] Catalysts like ferric chloride (FeCl₃) are often employed to facilitate the reduction process.[3] The reaction is typically performed in an alkaline aqueous solution to ensure the solubility of the dicarboxylic acid starting material. Subsequent acidification precipitates the amphoteric 3-aminophthalic acid product.
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 3-Nitrophthalic Acid | C₈H₅NO₆ | 211.13 | Starting Material |
| Sodium Hydroxide | NaOH | 40.00 | Base (for solubilization) |
| Ferric Chloride Hexahydrate | FeCl₃·6H₂O | 270.30 | Catalyst |
| Activated Carbon | C | 12.01 | Carrier/Decolorizing Agent |
| Hydrazine Hydrate (85%) | H₆N₂O | 50.06 | Reducing Agent |
| Hydrochloric Acid (conc.) | HCl | 36.46 | Acid (for precipitation) |
Experimental Protocol: Synthesis of 3-Aminophthalic Acid [3]
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In a suitable reaction vessel, dissolve 3-nitrophthalic acid (e.g., 5g) in an aqueous solution of sodium hydroxide (e.g., 75mL of 8M NaOH) with stirring until a clear solution is obtained.
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To this solution, add the catalyst, such as ferric chloride hexahydrate (e.g., 0.17g), and a carrier like activated carbon (e.g., 0.33g).
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Heat the reaction mixture to 80-100°C.
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Slowly add hydrazine hydrate (e.g., 1.7g) dropwise to the heated mixture. Caution: This reaction is exothermic and may involve gas evolution.
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Maintain the reaction at temperature for approximately 3 hours, monitoring completion by a suitable method (e.g., Thin Layer Chromatography - TLC).
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After completion, filter the hot reaction mixture to remove the catalyst and activated carbon. Wash the filter cake with hot water.
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Allow the filtrate to cool and then acidify with concentrated hydrochloric acid to a pH of 1.
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Cool the acidified mixture (e.g., to 10°C) to induce crystallization of the product.
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Collect the precipitated 3-aminophthalic acid by filtration, wash with cold water, and dry under vacuum.
Step 2: Acetylation and Cyclization to 3-Acetamidophthalic Anhydride
Causality and Experimental Choices: This step utilizes acetic anhydride for two simultaneous transformations. First, it acts as an acetylating agent, converting the primary amine of 3-aminophthalic acid into an acetamide. Second, it serves as a powerful dehydrating agent, removing one molecule of water from the two adjacent carboxylic acid groups to form the five-membered anhydride ring.[1] Using an excess of acetic anhydride drives the reaction to completion. The reaction is typically performed at an elevated temperature to ensure the dissolution of the starting material and to provide the necessary activation energy.[1]
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 3-Aminophthalic Acid | C₈H₇NO₄ | 181.15 | Starting Material |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | Acetylating & Dehydrating Agent |
Experimental Protocol: Synthesis of 3-Acetamidophthalic Anhydride [1]
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To a reaction flask, add the dried 3-aminophthalic acid obtained from the previous step.
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Add an excess of acetic anhydride (e.g., a mass/volume ratio of 1:3 to 1:10 g/mL).
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Heat the mixture with stirring to approximately 120°C. The starting material should dissolve, and the reaction will proceed.
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Maintain the temperature until the reaction is complete (monitor by TLC).
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After completion, cool the reaction mixture to induce crystallization of the product. Cooling to room temperature followed by further cooling in an ice bath or to -20°C can maximize the yield.[3]
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Collect the solid crystalline product by filtration.
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Wash the product with a suitable solvent (e.g., a cold non-polar solvent like ether or hexane) to remove residual acetic anhydride and acetic acid.
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Dry the product, 3-acetamidophthalic anhydride, under vacuum. The expected melting point is in the range of 184-188°C.[1]
Part II: Synthesis of Methyl-3-N-acetylamino phthalate
The final stage of the synthesis involves the ring-opening esterification of the anhydride intermediate. This is a nucleophilic acyl substitution reaction where methanol is the nucleophile.
Method A: Direct Methanolysis of 3-Acetamidophthalic Anhydride
Causality and Experimental Choices: The reaction of a cyclic anhydride with an alcohol is a standard method for preparing monoesters of dicarboxylic acids. This process, termed alcoholysis (or specifically methanolysis), involves the nucleophilic attack of the alcohol's oxygen on one of the electrophilic carbonyl carbons of the anhydride. This opens the ring to form an ester at one position and a carboxylic acid at the other. This reaction can often be achieved by simply heating the anhydride in an excess of the alcohol, which also serves as the solvent. The reaction can be slow and may be accelerated by an acid or base catalyst.
It is crucial to recognize that the starting anhydride is asymmetric. Therefore, the nucleophilic attack by methanol can occur at either of the two distinct carbonyl carbons, leading to the formation of two regioisomeric products:
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Isomer 1: 2-(methoxycarbonyl)-6-(acetylamino)benzoic acid
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Isomer 2: 3-(acetylamino)-2-(methoxycarbonyl)benzoic acid
The separation of these isomers may require chromatographic techniques. For many applications, the resulting mixture of isomers may be used directly.
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 3-Acetamidophthalic Anhydride | C₁₀H₇NO₄ | 205.17 | Starting Material |
| Methanol | CH₄O | 32.04 | Reactant & Solvent |
| Sulfuric Acid (optional) | H₂SO₄ | 98.08 | Acid Catalyst |
Experimental Protocol: Methanolysis of 3-Acetamidophthalic Anhydride
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In a round-bottom flask equipped with a reflux condenser, suspend 3-acetamidophthalic anhydride (1 part by weight) in an excess of methanol (e.g., 10-20 parts by volume).
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Optional (for acid catalysis): Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops per gram of anhydride).
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Heat the mixture to reflux with stirring.
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Continue refluxing for 2-6 hours. Monitor the disappearance of the starting material by TLC.
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After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
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The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to separate the isomers if required.
Caption: High-level experimental workflow for the synthesis.
Characterization
The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques:
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Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the product.
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Melting Point: A sharp melting point range for the crystalline solids (3-aminophthalic acid, 3-acetamidophthalic anhydride, and the final product) is indicative of high purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural information. The ¹H NMR of the final product should show signals for the aromatic protons, the acetyl methyl group, the N-H proton, and the ester methyl group.
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Infrared (IR) Spectroscopy: To identify key functional groups. The anhydride intermediate will show characteristic C=O stretches around 1750-1850 cm⁻¹. The final product will show ester C=O stretch (~1720 cm⁻¹), amide C=O stretch (~1680 cm⁻¹), and a broad O-H stretch for the carboxylic acid.
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Mass Spectrometry (MS): To confirm the molecular weight of the product.
Safety and Handling
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Acetic Anhydride: Is corrosive and a lachrymator. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]
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Hydrazine Hydrate: Is toxic and a suspected carcinogen. All handling must be performed in a well-ventilated fume hood with appropriate PPE.
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Strong Acids and Bases (HCl, H₂SO₄, NaOH): Are corrosive. Handle with care and appropriate PPE.
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General Precautions: Standard laboratory safety practices should be followed throughout the synthesis. Reactions involving heating and reflux should be performed with appropriate apparatus to prevent pressure buildup and solvent loss.
References
- Tokyo Chemical Industry Co., Ltd. (n.d.). 3-Acetamidophthalic Anhydride (A2804).
- Benchchem (n.d.). A Technical Guide to 3-Acetamidophthalic Anhydride: Properties, Synthesis, and Applications.
- Google Patents (2016). CN105330587A - Preparation method of 3-acetyl aminophthalimide.
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 226121, 3-Acetamidophthalic Anhydride. PubChem.
- Google Patents (2018). CN107602514A - A kind of 3 acetylamino phthalic anhydride preparation methods.
Sources
- 1. 3-Acetamidophthalic Anhydride|CAS 6296-53-3 [benchchem.com]
- 2. CN105330587A - Preparation method of 3-acetyl aminophthalimide - Google Patents [patents.google.com]
- 3. CN107602514A - A kind of 3 acetylamino phthalic anhydride preparation methods - Google Patents [patents.google.com]
- 4. 3-Acetamidophthalic Anhydride | C10H7NO4 | CID 226121 - PubChem [pubchem.ncbi.nlm.nih.gov]
